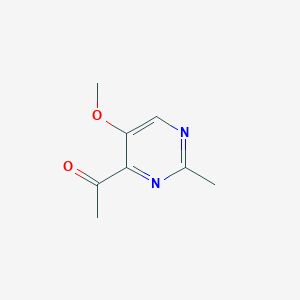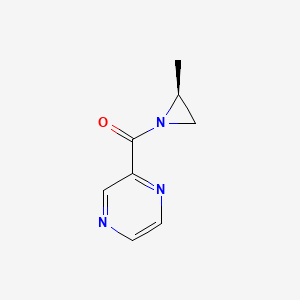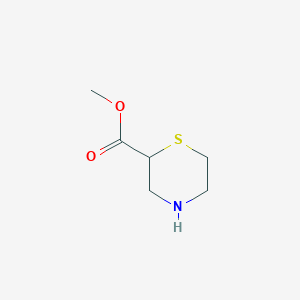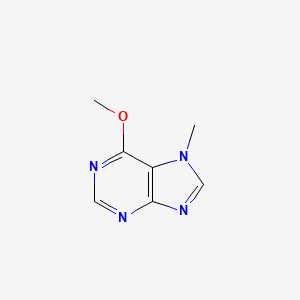![molecular formula C11H8N2 B11917672 2H-Cyclopenta[B]quinoxaline CAS No. 774-68-5](/img/structure/B11917672.png)
2H-Cyclopenta[B]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Cyclopenta[B]quinoxaline is a heterocyclic aromatic compound that consists of a quinoxaline ring fused with a cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Cyclopenta[B]quinoxaline can be achieved through various methods. One notable method involves the visible-light-induced radical cascade cyclization of oxime esters and aryl isonitriles. This process integrates the in situ-formed nitrile radical followed by cascade radical isonitrile/nitrile insertion-cyclization
Industrial Production Methods: Industrial production of this compound typically involves the use of eco-friendly and cost-effective methods. For instance, the use of recyclable catalysts under solvent-free conditions has been reported to be highly efficient . These methods not only reduce the environmental impact but also enhance the overall yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Cyclopenta[B]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline N-oxides, while reduction reactions can produce dihydroquinoxalines.
Wissenschaftliche Forschungsanwendungen
2H-Cyclopenta[B]quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activity, it is being explored for potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2H-Cyclopenta[B]quinoxaline involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as tyrosine kinases and topoisomerases, which are crucial for cell proliferation and survival . The compound’s antioxidant properties also play a role in its biological activity, as it can scavenge free radicals and reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: A benzopyrazine system with similar biological activities.
Cyclopenta[B]quinoline: Another fused heterocyclic compound with comparable structural features.
Phenanthroline: Known for its coordination chemistry and biological applications.
Uniqueness: 2H-Cyclopenta[B]quinoxaline stands out due to its unique fusion of a quinoxaline ring with a cyclopentane ring, which imparts distinct physicochemical properties and enhances its biological activity. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
774-68-5 |
|---|---|
Molekularformel |
C11H8N2 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
2H-cyclopenta[b]quinoxaline |
InChI |
InChI=1S/C11H8N2/c1-2-5-9-8(4-1)12-10-6-3-7-11(10)13-9/h1-2,4-7H,3H2 |
InChI-Schlüssel |
LASJUROBSVVXIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C2C(=C1)N=C3C=CC=CC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,4,8,9-Tetraazaspiro[5.5]undecane](/img/structure/B11917609.png)


![6,8-Difluoro-3-methylimidazo[1,5-A]pyridine](/img/structure/B11917630.png)

![Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B11917664.png)

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B11917682.png)



